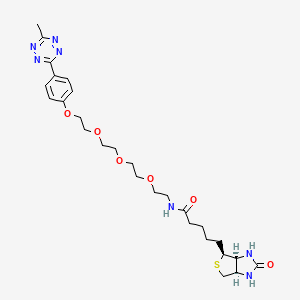

Biotin-PEG4-Methyltetrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N7O6S/c1-19-31-33-26(34-32-19)20-6-8-21(9-7-20)40-17-16-39-15-14-38-13-12-37-11-10-28-24(35)5-3-2-4-23-25-22(18-41-23)29-27(36)30-25/h6-9,22-23,25H,2-5,10-18H2,1H3,(H,28,35)(H2,29,30,36)/t22-,23-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGDGKKLLGMCLG-LSQMVHIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39N7O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Biotin-PEG4-Methyltetrazine Chemistry: Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of bioorthogonal chemistry, a set of reactions that can occur within living systems without interfering with native biochemical processes. Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes stands out for its exceptionally fast kinetics and high specificity. This guide provides an in-depth exploration of the mechanism, quantitative data, and experimental protocols for a key reagent in this class: Biotin-PEG4-Methyltetrazine. This molecule combines the highly reactive methyltetrazine moiety with a biotin (B1667282) handle for affinity purification or detection, and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance.

The Core Reaction: Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The primary mechanism of the this compound reaction is the IEDDA cycloaddition, a powerful, catalyst-free "click chemistry" reaction.[1][2][3] The key components are:

-

The Diene: The electron-deficient 1,2,4,5-tetrazine (B1199680) ring (in this case, methyltetrazine).

-

The Dienophile: An electron-rich or, more commonly, a strained alkene or alkyne. The most widely used partner for tetrazines is trans-cyclooctene (B1233481) (TCO) due to its high ring strain, which dramatically accelerates the reaction.[4]

The reaction proceeds in a two-step mechanism:

-

[4+2] Cycloaddition: The tetrazine and TCO undergo a rapid concerted cycloaddition to form a highly unstable bicyclic intermediate.[2]

-

Retro-Diels-Alder Elimination: This intermediate immediately undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen gas (N₂).[4]

This process results in the formation of a stable dihydropyridazine (B8628806) covalent bond, effectively and irreversibly ligating the biotin-PEG construct to the TCO-modified target.[5] The only byproduct is nitrogen gas, highlighting the reaction's clean and biocompatible nature.[4]

Quantitative Data: Reaction Kinetics

The standout feature of the tetrazine-TCO ligation is its speed. The reaction proceeds with second-order rate constants (k₂) that are several orders of magnitude higher than other bioorthogonal reactions, enabling efficient labeling at low, micromolar concentrations suitable for biological systems.[6] The exact rate is influenced by the substituents on both the tetrazine and the TCO partner.

| Tetrazine Reactant | Dienophile | Solvent/Buffer | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Methyltetrazine | TCO | PBS, pH 7.4 | 37 | > 800 |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | BCN | Methanol | Ambient | 118 |

| 3,6-diphenyl-1,2,4,5-tetrazine | BCN | Methanol | Ambient | 3.6 |

| Various Tetrazines | TCO | PBS | 37 | Up to 13,090 |

| Highly reactive tetrazines | TCO | Not Specified | Not Specified | Up to 50,000+ for efficient in vivo reactions |

TCO: Trans-cyclooctene; BCN: Bicyclononyne; PBS: Phosphate-Buffered Saline. Data compiled from multiple sources.[4][6][7]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are protocols for two common applications: protein biotinylation and live cell surface labeling.

Protocol 1: Biotinylation of a TCO-Functionalized Protein

This protocol outlines the steps for labeling a purified protein that has been previously modified to contain a TCO group.

Materials:

-

TCO-functionalized protein (1-5 mg/mL in an amine-free buffer like PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Desalting spin column or dialysis cassette

Procedure:

-

Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO.

-

Reaction Setup: In a microcentrifuge tube, combine the TCO-functionalized protein with the reaction buffer.

-

Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Purification: Remove the unreacted this compound using a desalting spin column or by dialysis against the desired storage buffer.[1] This step is critical to prevent interference in downstream applications involving streptavidin.

-

Storage: Store the purified biotinylated protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[1]

Protocol 2: Labeling of Live Cell Surface Glycans

This protocol involves two stages: first, metabolically incorporating a TCO-modified sugar into cell surface glycans, and second, labeling these TCO handles with this compound.

Materials:

-

Cells of interest in culture

-

TCO-modified sugar analog (e.g., Ac₄ManN-TCO)

-

Cell culture medium

-

This compound

-

PBS (phosphate-buffered saline), ice-cold

-

Streptavidin-conjugated fluorophore for detection

Procedure:

-

Metabolic Labeling: Culture cells to the desired confluency. Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM of Ac₄ManN-TCO) in their standard culture medium for 24-48 hours. This allows for the cellular machinery to process the sugar and display it on cell surface glycans.[1]

-

Cell Washing: Gently wash the cells three times with ice-cold PBS to remove any unincorporated TCO-sugar.

-

Biotinylation: Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM).[1] Incubate the cells with this solution for 30-60 minutes at 4°C or room temperature. Performing this step at 4°C can help reduce the internalization of the label.[1]

-

Final Washing: Wash the cells three times with ice-cold PBS to remove excess this compound.[1]

-

Detection: The biotinylated cells can now be detected. For visualization, incubate the cells with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-AF647) in PBS for 15-30 minutes at room temperature, protected from light.[8]

-

Analysis: After final washes, the cells are ready for analysis by methods such as flow cytometry or fluorescence microscopy.[1]

Application Workflow: Pre-targeted Drug Delivery

The exceptional kinetics and bioorthogonality of the tetrazine-TCO reaction make it ideal for advanced applications like pre-targeted drug delivery. This strategy aims to improve the therapeutic index of a drug by separating the targeting and delivery steps.

In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor) while the unbound antibody clears from circulation. Subsequently, a much smaller, faster-clearing tetrazine-drug conjugate is administered. This conjugate rapidly finds and reacts with the pre-localized TCO-antibody, concentrating the therapeutic payload directly at the site of disease and minimizing systemic exposure. The biotin tag can be used for ancillary applications, such as imaging or secondary targeting with streptavidin conjugates.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Biotin-PEG4-Methyltetrazine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG4-Methyltetrazine, a key reagent in modern bioconjugation. We will delve into its chemical structure and properties, and provide detailed experimental protocols for its application in protein and cell labeling. This guide is intended to serve as a practical resource for researchers in the fields of chemical biology, drug discovery, and diagnostics.

Core Concepts: Structure and Properties

This compound is a versatile chemical tool that combines three key functional components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a hydrophilic tetraethylene glycol (PEG4) spacer, and a highly reactive methyltetrazine group for bioorthogonal click chemistry.[1]

The biotin group allows for robust and specific detection, purification, and immobilization of labeled biomolecules. The PEG4 spacer enhances the water solubility of the molecule and the resulting conjugates, which can reduce aggregation of labeled proteins and minimizes steric hindrance, ensuring efficient binding of the biotin tag to streptavidin.[2][3] The methyltetrazine moiety is the reactive handle for the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction, a type of "click chemistry". This reaction occurs rapidly and specifically with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO), under physiological conditions without the need for a cytotoxic copper catalyst.[2][4]

Chemical Structure

The structure of this compound consists of the biotin headgroup linked via an amide bond to the PEG4 spacer, which is in turn connected to a methyltetrazine ring.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₃₉N₇O₆S | [5] |

| Molecular Weight | 589.71 g/mol | [5] |

| CAS Number | 1835759-81-3 | [5] |

| Appearance | Purple to purplish-red solid | |

| Solubility | Soluble in DMSO and DMF | [6] |

| Storage (Solid) | -20°C, protected from light and moisture. | [2][7] |

| Storage (Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Aliquoting is recommended to avoid freeze-thaw cycles. | [7] |

The Power of Click Chemistry: Reaction Kinetics

The reaction between methyltetrazine and TCO is exceptionally fast, making it ideal for labeling biomolecules at low concentrations. The second-order rate constants for this bioorthogonal reaction are among the highest reported.

| Reaction Parameters | Value | Reference(s) |

| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | [4] |

| Reaction Conditions | Aqueous buffers (e.g., PBS), pH 7.0-8.5, room temperature | [8] |

| Typical Reagent Concentration | Low micromolar range (e.g., 10-100 µM) | [8] |

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

Protein Biotinylation

This protocol describes the biotinylation of a purified protein that has been previously functionalized with a TCO group.

Materials:

-

TCO-functionalized protein

-

This compound

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Anhydrous DMSO

-

Desalting spin column or dialysis cassette

Procedure:

-

Protein Preparation: Ensure the TCO-functionalized protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL.[2]

-

Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO.[2]

-

Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.[2]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[2]

-

Purification: Remove the excess, unreacted this compound from the biotinylated protein using a desalting spin column or by dialysis against the desired storage buffer.[2]

-

Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[2]

Cell Surface Labeling

This protocol outlines the labeling of cell surface glycans on live cells.

Materials:

-

Cultured cells

-

TCO-modified sugar (e.g., Ac₄ManN-TCO)

-

Cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fluorescently labeled streptavidin conjugate

Procedure:

-

Metabolic Labeling: Culture cells to the desired confluency. Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM Ac₄ManN-TCO) in the cell culture medium for 24-48 hours to allow for metabolic incorporation of the TCO group onto cell surface glycans.[2]

-

Cell Washing: Wash the cells three times with ice-cold PBS to remove any unincorporated TCO-sugar.[2]

-

Biotinylation: Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM). Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 4°C. Performing this step at 4°C can help to reduce the internalization of the label.[2]

-

Removal of Excess Reagent: Wash the cells three times with ice-cold PBS to remove excess this compound.[2]

-

Detection: Incubate the cells with a fluorescently labeled streptavidin conjugate in PBS for 15-30 minutes at room temperature, protected from light.[2]

-

Final Wash: Wash the cells three times with PBS.[2]

-

Analysis: The cells are now ready for analysis by flow cytometry or fluorescence microscopy.[2]

Visualizing Workflows and Pathways

The following diagrams, created using Graphviz, illustrate key experimental workflows and logical relationships involving this compound.

Caption: General workflow of this compound click chemistry.

Caption: Workflow for a pre-targeted imaging strategy.[9]

Caption: Workflow for identifying protein-protein interactions.[8]

Applications in Research and Drug Development

The unique properties of this compound make it a powerful tool for a wide range of applications:

-

Proteomics: Identification and characterization of protein-protein interactions.[8]

-

Cell Biology: Labeling and tracking of cell surface receptors and other biomolecules to study their dynamics.[8]

-

Pre-targeted Imaging and Therapy: A two-step approach where a TCO-modified antibody is first administered, followed by a radiolabeled this compound for imaging (e.g., PET) or therapeutic applications.[9][10] This strategy can improve target-to-background ratios and reduce radiation dose to non-target tissues.[10]

-

Drug Discovery: Used in pull-down assays to identify the cellular targets of a drug candidate that has been modified with a TCO group.[8]

-

Glycobiology: For the study of glycans by enabling the introduction of bioorthogonal chemical reporters into cellular glycoconjugates.[11]

Conclusion

This compound is a highly efficient and versatile reagent for the bioorthogonal labeling of biomolecules. Its rapid, specific, and catalyst-free click chemistry, combined with the strong biotin-streptavidin interaction, provides a robust platform for a multitude of applications in life sciences research and development. The detailed protocols and workflows provided in this guide offer a starting point for researchers to incorporate this powerful tool into their experimental designs.

References

- 1. This compound, CAS 1835759-81-3 | AxisPharm [axispharm.com]

- 2. benchchem.com [benchchem.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Biotin-PEG4-MeTz | C31H46N8O7S | CID 164512771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. TPC - Pretargeted PET imaging [turkupetcentre.net]

- 10. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Pivotal Role of the PEG4 Linker in Biotin-PEG4-Methyltetrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical functions of the tetraethylene glycol (PEG4) linker within the Biotin-PEG4-Methyltetrazine molecule, a cornerstone reagent in modern bioconjugation and targeted therapies. We will delve into the quantitative properties of this molecule, provide detailed experimental protocols for its application, and visualize key processes to facilitate a comprehensive understanding of its utility in research and drug development.

Core Principles: Understanding the Tripartite Structure

This compound is a trifunctional molecule meticulously designed for bioorthogonal chemistry. Its efficacy stems from the distinct roles of its three components:

-

Biotin (B1667282): A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin proteins. This interaction is widely exploited for non-covalent, yet highly stable and specific, labeling and purification applications.

-

Methyltetrazine: An electron-deficient diene that participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is characterized by its rapid kinetics, high specificity, and biocompatibility, as it proceeds efficiently under physiological conditions without the need for cytotoxic catalysts.[1][2]

-

PEG4 Linker: A short, hydrophilic polyethylene (B3416737) glycol spacer that covalently connects the biotin and methyltetrazine moieties. The PEG4 linker is not merely a passive connector; it imparts crucial properties to the entire molecule that are essential for its performance in biological systems.

The Multifaceted Role of the PEG4 Linker

The inclusion of the PEG4 linker is a key design feature that significantly enhances the functionality and applicability of this compound. Its primary roles are detailed below.

Enhanced Aqueous Solubility

The repeating ethylene (B1197577) oxide units of the PEG4 linker are hydrophilic, readily forming hydrogen bonds with water molecules.[3] This property is critical for overcoming the inherent hydrophobicity of many organic molecules, including the tetrazine and biotin moieties to some extent. By increasing the overall water solubility of the reagent, the PEG4 linker ensures its efficient use in aqueous biological buffers and cellular environments, preventing aggregation and improving reaction efficiency.[4][5]

Minimized Steric Hindrance

The flexible and extended nature of the PEG4 spacer arm physically separates the biotin and methyltetrazine groups.[5][6] This separation is crucial for minimizing steric hindrance, allowing both functional ends of the molecule to interact with their respective binding partners without mutual interference. For instance, the methyltetrazine can efficiently react with a TCO-modified protein, while the biotin remains accessible for subsequent binding to streptavidin.

Improved Pharmacokinetics and Biocompatibility

In the context of in vivo applications, such as pre-targeted imaging or drug delivery, the PEG linker plays a vital role in modulating the pharmacokinetic properties of the conjugate. The hydrophilic PEG chain creates a hydration shell around the molecule, which can shield it from enzymatic degradation and recognition by the immune system, thereby reducing immunogenicity and prolonging its circulation half-life.[3] While the PEG4 linker is relatively short, this "stealth" effect is a fundamental principle of PEGylation that contributes to the overall biocompatibility of the reagent.[7][8]

Modulation of Binding Affinity and System Stability

The length and flexibility of the PEG linker can be tuned to optimize the binding affinity and stability of the final conjugate. The PEG4 linker provides a balance of proximity and flexibility, which can be advantageous in various applications. Studies have shown that the positioning and configuration of PEG units are critical for achieving improved stability and pharmacokinetics in complex bioconjugates like antibody-drug conjugates (ADCs).[9]

Quantitative Data and Physicochemical Properties

The following tables summarize key quantitative data for this compound, providing a basis for experimental design and application.

| Property | Value | Reference(s) |

| Molecular Weight | ~589.71 g/mol | [6][10][11] |

| Chemical Formula | C₂₇H₃₉N₇O₆S | [6][10][11] |

| Purity | >95% (HPLC) | [10][11] |

| Appearance | Red crystalline solid | [10][11] |

| Solubility | Soluble in DMSO, DMF | [10][11] |

| Storage Conditions | -20°C, desiccated, protected from light | [10][11][12] |

Table 1: Physicochemical Properties of this compound.

| Parameter | Value | Significance | Reference(s) |

| Reaction Type | Inverse-electron-demand Diels-Alder (iEDDA) Cycloaddition | Bioorthogonal "click chemistry" | [1][2] |

| Reactant | Trans-cyclooctene (TCO) | Strained alkene partner | [1][2] |

| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | Exceptionally fast reaction kinetics | [1][10][11] |

| Reaction Conditions | Physiological (aqueous, neutral pH, ambient temp.) | Biocompatible, no catalyst needed | [1][2] |

| Product | Stable dihydropyridazine (B8628806) linkage | Covalent and stable bond formation | [1] |

Table 2: Reaction Kinetics and Bioorthogonal Properties.

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

Labeling of Cell Surface Glycans

This protocol outlines a two-step process for labeling cell surface glycans, involving metabolic incorporation of a TCO-modified sugar followed by reaction with this compound.

Materials:

-

Cells of interest cultured in appropriate media

-

TCO-modified sugar (e.g., Ac₄ManN-TCO)

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Streptavidin-conjugated fluorophore for detection

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM Ac₄ManN-TCO) in the cell culture medium for 24-48 hours. This allows for the metabolic incorporation of the TCO group onto cell surface glycans.[1]

-

-

Biotinylation:

-

Wash the cells three times with ice-cold PBS to remove unincorporated TCO-sugar.[1]

-

Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM) from a stock solution in DMSO.[1]

-

Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 4°C. Performing this step at 4°C can reduce the internalization of the label.[1]

-

-

Washing:

-

Wash the cells three times with ice-cold PBS to remove excess this compound.[1]

-

-

Detection:

-

Incubate the cells with a streptavidin-conjugated fluorophore according to the manufacturer's protocol.

-

Wash the cells three times with PBS.

-

The cells are now ready for analysis by flow cytometry or fluorescence microscopy.

-

Labeling of Purified TCO-Functionalized Proteins

This protocol describes the biotinylation of a purified protein that has been pre-functionalized with a TCO group.

Materials:

-

TCO-functionalized protein in a suitable reaction buffer (e.g., PBS, pH 7.4)

-

This compound

-

DMSO

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Ensure the TCO-functionalized protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL.[1]

-

-

Biotinylation Reaction:

-

Purification:

-

Remove the excess, unreacted this compound from the biotinylated protein using a desalting spin column or by dialysis against the desired storage buffer.[1]

-

-

Storage:

-

Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[1]

-

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular interactions and experimental workflows discussed in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. purepeg.com [purepeg.com]

- 4. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound, CAS 1835759-81-3 | AxisPharm [axispharm.com]

- 7. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. vectorlabs.com [vectorlabs.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. medchemexpress.com [medchemexpress.com]

The Inverse Electron Demand Diels-Alder Reaction: A Technical Guide for Bioorthogonal Chemistry in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (IEDDA) reaction has rapidly emerged as a powerful tool in chemical biology and drug development. Its exceptional kinetics, high specificity, and biocompatibility make it ideal for a wide range of applications, from cellular imaging to the construction of complex bioconjugates. This technical guide provides an in-depth overview of the core principles of the IEDDA reaction, its applications in drug development, quantitative kinetic data, and detailed experimental protocols.

Core Principles and Mechanism

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[1][2] This is in contrast to the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[3] The rate of the IEDDA reaction is governed by the frontier molecular orbital (FMO) theory, where a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene leads to a faster reaction.[4]

The most commonly employed dienes in bioorthogonal IEDDA reactions are 1,2,4,5-tetrazines, which are highly electron-deficient.[5] The dienophiles are typically strained and electron-rich alkenes or alkynes, such as trans-cyclooctene (B1233481) (TCO) and its derivatives.[4][6] The reaction proceeds through a concerted cycloaddition to form an unstable bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N₂), irreversibly forming a stable dihydropyridazine (B8628806) product.[2][7][8] This irreversible release of N₂ is a key thermodynamic driving force for the reaction.[8]

General mechanism of the inverse electron demand Diels-Alder reaction.

Applications in Drug Development

The remarkable features of the IEDDA reaction have led to its widespread adoption in various stages of drug development, including target validation, pharmacokinetic studies, and the development of novel therapeutic strategies.

Bioconjugation

IEDDA chemistry allows for the precise and efficient conjugation of biomolecules, such as proteins, antibodies, and nucleic acids, with other molecules like imaging agents, drugs, or nanoparticles.[7][9] This "click chemistry" approach is highly selective and can be performed under physiological conditions, preserving the biological activity of the conjugated molecules.[6]

Targeted Drug Delivery and Antibody-Drug Conjugates (ADCs)

A significant application of IEDDA is in the construction of antibody-drug conjugates (ADCs). In this approach, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. This strategy enhances the therapeutic window of the drug by delivering it directly to cancer cells, thereby minimizing off-target toxicity.[7] The IEDDA reaction provides a robust method for attaching the drug to the antibody in a controlled manner.

Pretargeted Drug Delivery

Pretargeted therapy is an innovative strategy that separates the targeting and therapeutic delivery steps.[10] First, a modified antibody (e.g., conjugated with a TCO) is administered and allowed to accumulate at the tumor site while clearing from circulation.[10][11] Subsequently, a small, fast-clearing therapeutic agent (e.g., a radiolabeled tetrazine) is administered. The IEDDA reaction then occurs in vivo at the tumor site, concentrating the therapeutic agent where it is needed most.[10][11] This approach can significantly reduce the radiation dose to healthy tissues in radioimmunotherapy.[10]

References

- 1. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. Current approaches for purification of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]

- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 5. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 6. medsci.org [medsci.org]

- 7. benchchem.com [benchchem.com]

- 8. interchim.fr [interchim.fr]

- 9. benchchem.com [benchchem.com]

- 10. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Applications of Biotin-PEG4-Methyltetrazine in Proteomics

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of Biotin-PEG4-Methyltetrazine, a crucial reagent in modern proteomics research. We will explore its mechanism of action, detail its core applications, present relevant quantitative data, and provide standardized experimental protocols and workflow visualizations.

Introduction: The Power of Bioorthogonal Chemistry

This compound is a bioorthogonal chemical reporter that enables the selective labeling and subsequent enrichment of biomolecules from complex biological samples. Its utility stems from the principles of "click chemistry," a set of reactions that are rapid, specific, and biocompatible.

The core of its function lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction, one of the fastest and most specific bioorthogonal reactions currently known. In this reaction, the methyltetrazine moiety of the molecule rapidly and covalently reacts with a trans-cyclooctene (B1233481) (TCO) group, which can be metabolically or enzymatically incorporated into target proteins. The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces steric hindrance, while the biotin (B1667282) handle allows for highly specific affinity purification using streptavidin- or avidin-based resins. This powerful combination enables researchers to isolate and identify specific protein populations from the entire proteome.

Core Applications in Proteomics

The unique properties of this compound make it a versatile tool for a range of proteomics applications:

-

Activity-Based Protein Profiling (ABPP): This technique utilizes probes that covalently bind to the active sites of specific enzyme families. When these probes also contain a TCO group, this compound can be used to enrich and identify the active enzymes in a sample.

-

Post-Translational Modification (PTM) Analysis: By metabolically labeling cells with TCO-modified precursors (e.g., sugars for glycosylation studies), researchers can tag proteins with specific PTMs. Subsequent reaction with this compound allows for the selective enrichment and identification of these modified proteins.

-

Protein-Protein Interaction Studies: In techniques like proximity labeling, an enzyme is targeted to a specific subcellular location where it generates reactive species that modify nearby proteins. If these modifications introduce a TCO group, this compound can be used to capture and identify the interacting partners.

-

Cell Surface Protein Labeling: The high reactivity and specificity of the IEDDA reaction allow for the rapid labeling of cell surface proteins that have been engineered to express TCO groups, enabling the study of the surface proteome.

Quantitative Data and Performance

The efficiency of the IEDDA reaction and the subsequent enrichment are critical for the success of proteomics experiments. The following table summarizes key quantitative parameters associated with the use of this compound.

| Parameter | Typical Value | Significance |

| Reaction Rate Constant (k2) | > 10³ M⁻¹s⁻¹ | Indicates a very fast and efficient reaction, allowing for rapid labeling even at low concentrations. |

| Labeling Efficiency | > 90% | High efficiency ensures that the majority of TCO-tagged proteins are biotinylated, maximizing enrichment. |

| Enrichment Factor | 10 to >100-fold | Demonstrates the ability to significantly increase the concentration of target proteins relative to the background proteome. |

| Binding Affinity (Biotin-Streptavidin) | Kd ~ 10⁻¹⁵ M | The extremely high affinity of the biotin-streptavidin interaction ensures robust and specific capture of labeled proteins. |

Key Experimental Protocols

Here we provide detailed methodologies for a typical proteomics workflow using this compound.

-

Metabolic Labeling (if applicable):

-

Culture cells in a medium supplemented with a TCO-containing metabolic precursor (e.g., TCO-lysine or a TCO-modified sugar) for a sufficient duration to allow for incorporation into proteins.

-

Include appropriate controls, such as cells cultured without the TCO-precursor.

-

-

Cell Lysis and Protein Extraction:

-

Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

-

Biotinylation with this compound:

-

To the clarified protein lysate, add this compound to a final concentration of 100-250 µM.

-

Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

-

-

Affinity Enrichment of Biotinylated Proteins:

-

Prepare streptavidin-agarose or magnetic beads by washing them several times with the lysis buffer.

-

Add the prepared beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to allow for the capture of biotinylated proteins.

-

Wash the beads extensively with a series of stringent wash buffers (e.g., high salt, urea-containing buffers) to remove non-specifically bound proteins.

-

-

On-Bead Digestion and Sample Preparation for Mass Spectrometry:

-

Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

-

Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).

-

Add sequencing-grade trypsin and incubate overnight at 37°C to digest the proteins into peptides.

-

Collect the supernatant containing the peptides.

-

Desalt the peptides using a C18 StageTip or equivalent.

-

Dry the purified peptides under vacuum and resuspend them in a suitable solvent for LC-MS/MS analysis.

-

Visualizing the Workflow

The following diagrams illustrate the key processes involved in a typical proteomics experiment using this compound.

Caption: General workflow for proteomics analysis using this compound.

Caption: The IEDDA reaction and subsequent affinity enrichment process.

An In-depth Technical Guide to the Bioorthogonal Chemistry of Tetrazine and Trans-cyclooctene

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines (Tz) and trans-cyclooctenes (TCO) has emerged as a cornerstone of bioorthogonal chemistry, offering an unparalleled combination of rapid kinetics, high specificity, and biocompatibility.[1][2] This powerful ligation has revolutionized the way biomolecules are labeled and manipulated in complex biological systems, paving the way for significant advancements in drug development, diagnostics, and fundamental biological research.[3][4] This technical guide provides a comprehensive overview of the core principles of Tz-TCO chemistry, detailed experimental protocols, and a summary of key quantitative data to aid researchers in harnessing the full potential of this remarkable bioorthogonal tool.

Core Principles of Tetrazine-TCO Ligation

The foundation of this bioorthogonal reaction lies in the [4+2] cycloaddition between an electron-deficient tetrazine and a strained trans-cyclooctene (B1233481) dienophile. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product.[5][6] The reaction proceeds efficiently under physiological conditions (pH 6-9, room temperature to 37°C) in aqueous media without the need for cytotoxic catalysts like copper, which is a significant advantage over other click chemistry reactions.[5][7]

Key characteristics of the tetrazine-TCO ligation include:

-

Exceptional Reaction Kinetics: The reaction is renowned for its extremely fast second-order rate constants (k₂), reaching up to 10⁷ M⁻¹s⁻¹, enabling efficient conjugation even at low micromolar or nanomolar concentrations typical in biological systems.[8][9]

-

High Specificity and Orthogonality: Tetrazine and TCO moieties are abiotic and do not cross-react with naturally occurring functional groups found in biomolecules, ensuring highly specific labeling with minimal off-target effects.[5]

-

Biocompatibility: The absence of a catalyst and the ability to proceed under physiological conditions make this reaction ideal for applications in living cells and whole organisms.[4]

-

Fluorogenic Potential: Many tetrazine-fluorophore conjugates exhibit fluorescence quenching, which is alleviated upon reaction with a TCO. This "turn-on" fluorescence provides a powerful tool for real-time imaging with a high signal-to-noise ratio.[9][10]

Quantitative Data: Reaction Kinetics

The selection of the optimal tetrazine and TCO derivatives is critical for any application and depends on a balance of reactivity and stability. The following tables summarize the second-order rate constants for various tetrazine and TCO derivatives.

| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-Cyclooctene (TCO) | ~2,000 | 9:1 Methanol:Water |

| 3,6-di-(2-pyridyl)-s-tetrazine | axial-5-hydroxy-trans-cyclooctene (a-TCO) | ~150,000 | Not specified |

| Methyl-substituted tetrazines | trans-Cyclooctene (TCO) | ~1,000 | Not specified |

| Hydrogen-substituted tetrazines | trans-Cyclooctene (TCO) | up to 30,000 | Not specified |

| 3,6-dipyridyl-s-tetrazine derivative | diol-derivatized a-TCO | (150 ± 8) x 10³ | Not specified |

| [¹¹¹In]In-labeled-Tz | TCO conjugated to CC49 antibody | (13 ± 0.08) x 10³ | PBS at 37°C |

| PEGylated tetrazine 11 | syn-diastereomer sTCO 5 | 3.7 x 10⁴ (± 0.1 x 10³) | 55:45 Methanol:Water at 25°C |

| PEGylated tetrazine 11 | anti-diastereomer sTCO 4 | 3.3 x 10⁴ (± 0.1 x 10³) | 55:45 Methanol:Water at 25°C |

| diphenyl-s-tetrazine derivatives | sTCO | up to 2.86 x 10⁵ | Water at 25°C |

| ATTO-tetrazines | trans-Cyclooctene (TCO) | up to 1,000 | Not specified |

Table 1: Second-order rate constants for various tetrazine and TCO pairs. Data compiled from multiple sources. Note that reaction conditions can significantly influence the observed rate constants.

| TCO Derivative | Abbreviation | Second-Order Rate Constant (k₂) with 3,6-dipyridyl-s-tetrazine (M⁻¹s⁻¹) | Key Features |

| trans-Cyclooctene | TCO | ~2,000 | The original and most basic TCO structure. |

| axial-5-hydroxy-trans-cyclooctene | a-TCO | ~150,000 | Increased reactivity due to steric effects. |

Table 2: Comparison of common TCO derivatives and their reactivity.

Experimental Protocols

Protocol 1: Labeling of Proteins with TCO-NHS Ester

This protocol describes the modification of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-N-hydroxysuccinimide (NHS) ester.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

TCO-PEG-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

1 M Sodium Bicarbonate (NaHCO₃)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns

Procedure:

-

Protein Preparation: Dissolve the protein in amine-free buffer at a concentration of 1-5 mg/mL.[7] If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.[7]

-

TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.[11]

-

Labeling Reaction: Add 5 µL of 1 M NaHCO₃ to 100 µg of the protein solution.[5] Add a 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[7][11]

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle rotation.[5][11]

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes at room temperature.[7][11]

-

Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer.[5][11]

Protocol 2: Tetrazine-TCO Ligation for Protein-Protein Conjugation

This protocol describes the reaction between a TCO-functionalized protein and a tetrazine-labeled protein.

Materials:

-

TCO-modified protein (from Protocol 1)

-

Tetrazine-labeled protein (prepared similarly to Protocol 1 using a Tetrazine-NHS ester)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare the TCO-modified protein and the tetrazine-labeled protein in the reaction buffer.

-

Ligation Reaction: Mix the TCO-modified protein and the tetrazine-labeled protein in a 1:1 molar ratio.[5] For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.[7]

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C with gentle rotation.[7][11] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[5]

-

Purification (Optional): The final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[7]

-

Storage: Store the final conjugate at 4°C.[7]

Protocol 3: Determination of Reaction Kinetics using Stopped-Flow Spectrophotometry

This protocol describes the measurement of the second-order rate constant (k₂) for a tetrazine-TCO reaction.

Materials:

-

Tetrazine derivative

-

TCO derivative

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO or DMF

-

Stopped-flow spectrophotometer

Procedure:

-

Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO).[2] b. Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO).[2] c. On the day of the experiment, dilute the stock solutions in the reaction buffer to the desired final concentrations. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).[2]

-

Stopped-Flow Measurement: a. Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C or 37°C).[12][13] b. Load the tetrazine and TCO solutions into separate syringes of the instrument.[2][12] c. Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.[2][12] d. Record the absorbance decay trace.[2]

-

Data Analysis: a. Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs).[2] b. The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative in excess: k₂ = k_obs / [TCO].[2]

Visualizations of Experimental Workflows and Logical Relationships

Applications in Drug Development and Biological Research

The unique features of the tetrazine-TCO ligation have led to its widespread adoption in various applications, including:

-

Live-Cell Imaging: The fluorogenic nature of some tetrazine probes allows for the real-time visualization of dynamic cellular processes with high contrast.[9] This has been applied to imaging the cytoskeleton, tracking small molecules, and super-resolution microscopy.[4][9]

-

Pretargeted Imaging and Therapy: In this two-step approach, a TCO-modified antibody is first administered and allowed to accumulate at a target site (e.g., a tumor). Subsequently, a smaller, rapidly clearing radiolabeled tetrazine is administered, which then "clicks" with the antibody in vivo.[14][15] This strategy significantly improves the target-to-background ratio and reduces the radiation dose to non-target tissues.[16][17]

-

Drug Delivery and "Click-to-Release" Chemistry: Prodrugs can be caged with a TCO moiety, rendering them inactive. Upon administration of a tetrazine, the bioorthogonal reaction triggers the release of the active drug at the desired site of action.[3][6] This approach offers precise spatiotemporal control over drug activation, enhancing therapeutic efficacy and minimizing side effects.[3]

-

Protein and Antibody Conjugation: The mild reaction conditions and high specificity make this chemistry ideal for creating well-defined antibody-drug conjugates (ADCs) and other protein bioconjugates without compromising their biological activity.[11]

-

Self-Assembled Nanoparticles: The tetrazine-TCO ligation can be used to functionalize and radiolabel self-assembled nanoparticles for dual-modal in vivo imaging.[18]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioorthogonal Turn-On Probes for Imaging Small Molecules Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. interchim.fr [interchim.fr]

- 12. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 14. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TPC - Pretargeted PET imaging [turkupetcentre.net]

- 17. researchgate.net [researchgate.net]

- 18. Tetrazine—trans-Cyclooctene Chemistry Applied to Fabricate Self-Assembled Fluorescent and Radioactive Nanoparticles for in Vivo Dual Mode Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Biotin-PEG4-Methyltetrazine: A Technical Guide to Solubility and Stability for Researchers

An in-depth examination of the solubility, stability, and handling of Biotin-PEG4-Methyltetrazine, a critical reagent in modern bioconjugation and drug development. This guide provides researchers, scientists, and professionals in drug development with the essential technical details for its effective application.

This compound is a key player in the field of bioorthogonal chemistry, enabling the precise and efficient labeling of biomolecules. Its utility is centered around the highly specific and rapid reaction between the methyltetrazine moiety and a trans-cyclooctene (B1233481) (TCO) group, a cornerstone of inverse-electron-demand Diels-Alder (iEDDA) "click chemistry".[1] The integrated biotin (B1667282) allows for strong and specific binding to avidin (B1170675) and streptavidin, while the polyethylene (B3416737) glycol (PEG4) spacer enhances aqueous solubility and minimizes steric hindrance.[2][3][4] This guide delves into the critical aspects of its solubility and stability, providing a foundation for its successful implementation in various research applications.

Core Principles of this compound Chemistry

The primary application of this compound lies in its ability to participate in iEDDA cycloaddition reactions. This bioorthogonal reaction is characterized by its exceptional kinetics and high specificity, allowing it to proceed efficiently in complex biological environments without interfering with native biochemical processes.[1][5] The reaction is catalyst-free, proceeding readily under physiological conditions, which is a significant advantage for in vitro and in vivo applications.[6][7]

Solubility Profile

The solubility of this compound is a critical parameter for its effective use in experimental protocols. While the PEG4 linker enhances its hydrophilicity, the overall solubility is influenced by the solvent system.[2][3][5]

| Solvent | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (84.79 mM) | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.[8][9] |

| Dimethylformamide (DMF) | Soluble | [6][10] |

| Aqueous Buffers (e.g., PBS) | Limited direct solubility | Typically introduced into aqueous buffers from a concentrated stock in an organic solvent like DMSO. The final concentration of the organic solvent should be minimized.[9] |

Note: For aqueous applications, it is standard practice to first dissolve this compound in an anhydrous organic solvent such as DMSO to create a concentrated stock solution.[9] This stock is then diluted into the aqueous reaction buffer to the desired final concentration. The final concentration of the organic solvent should be kept low (typically below 10%) to avoid adversely affecting the stability and function of biological molecules like proteins.[9]

Stability and Storage

The stability of this compound is paramount for reproducible and reliable experimental outcomes. The methyltetrazine moiety, while among the more stable tetrazines, is susceptible to degradation, particularly in aqueous environments.[11]

| Condition | Recommendation | Rationale |

| Solid Form Storage | Store at -20°C or -80°C, desiccated and protected from light.[10][11][12] | To prevent degradation from moisture and light.[11] |

| Stock Solution Storage | Store in anhydrous DMSO or DMF at -20°C (for up to 1 month) or -80°C (for up to 6 months). Aliquoting is recommended to avoid multiple freeze-thaw cycles.[8][11][12] | Minimizes degradation from repeated temperature changes and exposure to atmospheric moisture upon opening. |

| Aqueous Solution Stability | Prepare fresh for each experiment. Avoid pre-mixing and storing in aqueous buffers or cell culture media.[11] | The stability in aqueous media is variable and can be affected by pH, temperature, and media components like amino acids and reducing agents.[11] |

| pH Stability | The reaction is typically performed in a pH range of 6.0-9.0.[9] | Extreme pH values may affect the stability of the reactants. |

| In Vivo Stability | The stability of tetrazines is structure-dependent, with some demonstrating half-lives of several hours in biological media.[13] | For in vivo studies, the stability of the specific tetrazine derivative under physiological conditions should be considered. |

Experimental Protocols

Biotinylation of a TCO-Modified Protein

This protocol outlines the general steps for labeling a protein that has been functionalized with a TCO group.

-

Protein Preparation : Ensure the TCO-functionalized protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[1][9]

-

Reagent Preparation : Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[9]

-

Biotinylation Reaction : Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution.[1][9]

-

Incubation : Incubate the reaction mixture for 30-120 minutes at room temperature with gentle mixing.[1][9]

-

Purification : Remove unreacted this compound using a desalting spin column or dialysis.[1][9]

-

Storage : Store the purified biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.[1]

Labeling of Cell Surface Glycans

This protocol describes the metabolic labeling of cell surface glycans followed by biotinylation.

-

Metabolic Labeling : Culture cells and incubate them with a TCO-modified sugar (e.g., 25-50 µM Ac₄ManN-TCO) for 24-48 hours to allow for its incorporation into cell surface glycans.[1]

-

Washing : Wash the cells three times with ice-cold PBS to remove any unincorporated TCO-sugar.[1]

-

Biotinylation : Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM) and incubate with the cells for 30-60 minutes at room temperature or 4°C.[1] Performing this step at 4°C can help to reduce the internalization of the label.[1]

-

Final Wash : Wash the cells with cold PBS to remove excess labeling reagent before proceeding with downstream applications.

Visualizing Experimental Workflows

To further clarify the application of this compound, the following diagrams illustrate key experimental workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound, CAS 1835759-81-3 | AxisPharm [axispharm.com]

- 5. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

A Technical Guide to Pre-targeted Imaging with Biotin-PEG4-Methyltetrazine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and applications of pre-targeted imaging utilizing Biotin-PEG4-Methyltetrazine. This powerful bioorthogonal tool, in conjunction with trans-cyclooctene (B1233481) (TCO)-modified targeting vectors, offers a versatile and efficient platform for a wide range of research and drug development applications, from in vitro protein interaction studies to in vivo tumor imaging and therapy.

Core Principles: The Power of Bioorthogonal Chemistry

Pre-targeted imaging with this compound is founded on the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction. This "click chemistry" reaction occurs between an electron-deficient tetrazine (in this case, methyltetrazine) and a strained alkene, most commonly a trans-cyclooctene (TCO).[1]

The key features of this bioorthogonal reaction are:

-

Exceptional Kinetics: The reaction between methyltetrazine and TCO is extremely rapid, with second-order rate constants reported to be among the fastest of all bioorthogonal reactions.[1][2] This allows for efficient labeling at very low concentrations of reactants, which is crucial for in vivo applications.

-

High Specificity and Bioorthogonality: The tetrazine and TCO moieties are highly selective for each other and do not react with other functional groups present in complex biological systems.[1] This ensures that the labeling is specific to the intended target.

-

Biocompatibility: The reaction proceeds readily under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.[1]

-

Stability: The resulting dihydropyridazine (B8628806) linkage is stable under physiological conditions.[1] The polyethylene (B3416737) glycol (PEG4) linker in this compound enhances the water solubility of the reagent and the resulting conjugate, which can reduce the aggregation of labeled proteins.[1]

The pre-targeting strategy itself is a two-step process. First, a biomolecule of interest, such as a monoclonal antibody (mAb) that targets a specific cell surface antigen (e.g., on a tumor cell), is functionalized with a TCO group. This TCO-modified antibody is administered and allowed to accumulate at the target site while the unbound antibody clears from circulation. In the second step, the small, fast-clearing this compound is administered. It rapidly reacts with the TCO-modified antibody at the target site. The biotin (B1667282) tag can then be detected using a streptavidin-conjugated imaging agent (e.g., a fluorophore or a PET imaging agent).[3] This approach decouples the slow pharmacokinetics of the antibody from the rapid clearance of the imaging agent, leading to improved image contrast and reduced radiation burden in nuclear imaging.[4]

Quantitative Data

The efficiency of the iEDDA reaction and the subsequent imaging is critical for the success of pre-targeted approaches. The following tables summarize key quantitative data from various studies.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligations

| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| Methyltetrazine | TCO | > 800 | [2] |

| 3-phenyl-1,2,4,5-Tz | TCO | up to 10⁷ | [5] |

| Dipyridyltetrazine | TCO | Not specified in the provided text | |

| H-Tetrazine | TCO | Not specified in the provided text |

Table 2: In Vivo Pre-targeted Imaging and Therapy Data

| Targeting Agent (TCO-modified) | Tetrazine Probe (Radiolabeled) | Tumor Model | Tumor Uptake (%ID/g)¹ | Tumor-to-Background Ratio² | Time Point | Reference(s) |

| 5B1 anti-CA19.9 mAb | ¹⁸F-labeled tetrazine | BxPC3 pancreatic cancer | up to 6.4 | Increasing over time | 4 h post-tracer | [6] |

| CC49 anti-TAG72 mAb | ¹¹¹In-labeled-DOTA-tetrazine | Colon cancer xenograft | 4.2 | 13.1 (Tumor-to-Muscle) | 3 h post-tracer | [4] |

| 5B1 anti-CA19.9 mAb | ¹⁷⁷Lu-DOTA-PEG₇-Tz | Pancreatic cancer | 4.6 ± 0.8 to 16.8 ± 3.9 | Not specified | 4h to 120h | [7] |

| huA33 mAb | ⁶⁴Cu-labeled tetrazine | SW1222 colorectal cancer | Not specified | Comparable to direct label | Not specified | [8] |

| CC49 anti-TAG72 mAb | ²¹¹At-labeled tetrazine | LS174T colorectal cancer | 4.5 | Higher than conventional | 1 h post-tracer | [3] |

| DZ-Lys-TCO | ⁶⁸Ga-DOTA-H-Tz | HeLa and U87MG tumors | 3.24 ± 0.95 | 8.30 ± 3.39 (Tumor-to-Muscle) | 48 h interval | [9] |

¹ Percent of injected dose per gram of tissue. ² Ratios can be to muscle, blood, or other non-target tissues as specified.

Experimental Protocols

Protocol 1: Antibody Conjugation with TCO-NHS Ester

This protocol outlines the general steps for conjugating a trans-cyclooctene (TCO) moiety to an antibody using an N-hydroxysuccinimide (NHS) ester derivative (e.g., TCO-PEG4-NHS ester).

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS)

-

TCO-PEG4-NHS ester

-

Anhydrous DMSO

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting spin column or dialysis cassette for purification

-

Amicon ultrafiltration units for buffer exchange and concentration

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains amine-containing compounds (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), purify the antibody using an appropriate method like an Amicon ultrafiltration unit with PBS.[10]

-

Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.[]

-

-

TCO-NHS Ester Preparation:

-

Conjugation Reaction:

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[10]

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove the excess, unreacted TCO-PEG4-NHS ester and other small molecules using a desalting spin column or by dialysis against PBS.[10]

-

The purified TCO-conjugated antibody can be concentrated using an ultrafiltration unit if necessary.

-

-

Characterization:

-

Determine the concentration of the conjugated antibody using a NanoDrop spectrophotometer at 280 nm.[10]

-

The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined using MALDI-TOF mass spectrometry by comparing the mass of the conjugated and unconjugated antibody.[13]

-

Protocol 2: In Vivo Pre-targeted Imaging in a Murine Xenograft Model

This protocol provides a general workflow for a pre-targeted imaging study in mice bearing subcutaneous tumors.

Materials:

-

Tumor-bearing mice (e.g., athymic nude mice with xenografts)

-

TCO-conjugated antibody (from Protocol 1)

-

This compound

-

Streptavidin-conjugated imaging probe (e.g., fluorescent or radiolabeled)

-

Sterile saline or PBS for injections

-

Imaging system (e.g., PET/SPECT/CT scanner or in vivo fluorescence imaging system)

Procedure:

-

Administration of TCO-Antibody:

-

Administer the TCO-conjugated antibody intravenously (e.g., via tail vein injection) to the tumor-bearing mice. The amount of antibody will depend on the specific antibody and tumor model.[7]

-

Allow a predetermined time interval (e.g., 24, 48, or 72 hours) for the antibody to accumulate at the tumor site and for the unbound antibody to clear from circulation.[3][7] This interval needs to be optimized for each antibody.

-

-

Administration of this compound and Imaging Probe:

-

In this two-step "click" and then detection approach, first administer the this compound intravenously.

-

After a short interval to allow for the click reaction to occur and for unbound tetrazine to clear, administer the streptavidin-conjugated imaging probe. The molar ratio of tetrazine to the estimated amount of TCO-antibody at the tumor site should be optimized.

-

-

Imaging:

-

At various time points after the administration of the imaging probe (e.g., 1, 4, 24 hours), acquire images using the appropriate imaging modality.[6]

-

-

Biodistribution Studies (for radiolabeled probes):

-

At the end of the imaging study, euthanize the animals.

-

Dissect the tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

-

Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[7]

-

Visualizations

General Workflow for Pre-targeted Imaging

Caption: Logical flow of a pre-targeted imaging strategy.

Bioorthogonal Reaction: Tetrazine and TCO

Caption: The inverse-electron-demand Diels-Alder reaction.

EGFR Signaling and Proximity Labeling

Caption: EGFR signaling and its study via proximity labeling.

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]

- 5. Development of a 99mTc-labeled tetrazine for pretargeted SPECT imaging using an alendronic acid-based bone targeting model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. furthlab.xyz [furthlab.xyz]

- 12. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

The Indispensable Role of the Methyltetrazine Group in Modern Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The methyltetrazine group has emerged as a cornerstone of bioorthogonal chemistry, revolutionizing the way biomolecules are studied and manipulated within their native environments. Its remarkable reactivity and selectivity in the inverse-electron-demand Diels-Alder (iEDDA) reaction have propelled advancements in fields ranging from live-cell imaging to the development of targeted therapeutics like antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the methyltetrazine group's function in bioconjugation, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Principles: The Power of Bioorthogonal Click Chemistry

The utility of the methyltetrazine group lies in its participation in "click chemistry," a set of reactions that are rapid, high-yielding, and tolerant of the complex aqueous environments found in biological systems.[1][2][3][4] Specifically, methyltetrazine engages in an iEDDA reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[1][2][3][4] This reaction is characterized by its exceptional speed and specificity, proceeding efficiently without the need for cytotoxic catalysts.[1][2][3][4]

The key features that make the methyltetrazine-TCO ligation a premier bioconjugation tool include:

-

Biocompatibility: The reaction occurs under mild, physiological conditions (pH and temperature), ensuring that the integrity and function of biomolecules are preserved.[3][4]

-

Chemoselectivity: Methyltetrazine and TCO groups are mutually reactive and do not cross-react with other functional groups present in biological systems, such as amines and thiols.[1][3][4]

-

Unprecedented Kinetics: The iEDDA reaction between methyltetrazine and TCO is one of the fastest bioorthogonal reactions known, enabling efficient conjugation even at low reactant concentrations.[1][2][3][4]

-

Stability: The resulting dihydropyridazine (B8628806) linkage is stable under physiological conditions.[2][3][4] Furthermore, the methyl group on the tetrazine ring enhances its stability in aqueous media compared to unsubstituted tetrazines.[2][5]

Quantitative Data for Bioconjugation Reactions

The efficiency of a bioconjugation reaction is paramount. The table below summarizes the second-order rate constants for the reaction of various tetrazine derivatives with TCO, providing a quantitative basis for selecting the appropriate reagents for a given application.

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Reference(s) |

| Methyl-substituted tetrazines | TCO | ~1000 | PBS | [6] |

| Hydrogen-substituted tetrazines | TCO | up to 30,000 | PBS | [6] |

| Dipyridal tetrazine | TCO | 2000 (±400) | Not specified | [6] |

| General Range | TCO | 1 - 1 x 10⁶ | Not specified | [1][6] |

| ATTO-tetrazines | TCO | up to 1000 | Not specified | [6][7] |

| CC49 antibody-TCO conjugate | [¹¹¹In]In-labeled-Tz | (13 ± 0.08) x 10³ | PBS, 37°C | [8] |

Experimental Protocols

Harnessing the power of methyltetrazine chemistry requires robust and reproducible protocols. The following sections provide detailed methodologies for key applications.

Protocol 1: General Protein-Protein Conjugation using Methyltetrazine-NHS Ester and TCO-NHS Ester

This protocol describes the labeling of two different proteins with methyltetrazine and TCO, respectively, followed by their conjugation.

Materials:

-

Protein A and Protein B

-

Methyltetrazine-PEG-NHS ester

-

TCO-PEG-NHS ester

-

Phosphate Buffered Saline (PBS), pH 7.4

-

1 M Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Spin desalting columns

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation:

-

NHS Ester Stock Solution Preparation:

-

Immediately before use, dissolve the Methyltetrazine-PEG-NHS ester and TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[9]

-

-

Protein A Labeling with TCO:

-

To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.[6]

-

Add a 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.[9]

-

Incubate the reaction mixture for 60 minutes at room temperature.[6][9]

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[6]

-

Remove excess, unreacted TCO reagent by passing the solution through a spin desalting column.[6]

-

-

Protein B Labeling with Methyltetrazine:

-

To 100 µg of Protein B in PBS, add 5 µL of 1 M NaHCO₃.[6]

-

Add a 20-fold molar excess of the Methyltetrazine-PEG-NHS ester stock solution to the protein solution.

-

Incubate the reaction mixture for 60 minutes at room temperature.[1][6]

-

Quench the reaction as described in step 3.

-

Remove excess, unreacted methyltetrazine reagent using a spin desalting column.[1]

-

-

Protein-Protein Conjugation:

-

Mix the TCO-labeled Protein A and the methyltetrazine-labeled Protein B in a 1:1 molar ratio. For optimal results, a slight excess of the methyltetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used.[6]

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction can also be performed at 4°C, which may require a longer incubation time.[6]

-

The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.

-

The final conjugate can be purified from any remaining unreacted proteins using size-exclusion chromatography.[6]

-

Store the final conjugate at 4°C.[6]

-

Protocol 2: Live-Cell Imaging with Methyltetrazine-Functionalized Surfaces

This protocol details the immobilization of live cells labeled with a TCO-conjugated probe onto a methyltetrazine-functionalized surface for imaging.

Materials:

-

Glass coverslips

-

Methyltetrazine-triethoxysilane (MTZ-TES)

-

Anhydrous toluene (B28343)

-

Live cells

-

TCO-NHS ester or TCO-conjugated antibody

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Fluorescence microscope

Procedure:

-

Preparation of Methyltetrazine-Functionalized Coverslips:

-

Clean glass coverslips by sonicating in deionized water and ethanol. Dry under a stream of nitrogen.[10]

-

Prepare a 1% (v/v) solution of MTZ-TES in anhydrous toluene.[10]

-

Immerse the cleaned coverslips in the MTZ-TES solution for 2-4 hours at room temperature with gentle agitation.[10]

-

Rinse the coverslips with anhydrous toluene to remove non-covalently bound silane.[10]

-

Cure the silanized coverslips by baking at 110°C for 30-60 minutes.[10]

-

Rinse the cured coverslips with ethanol and dry under a nitrogen stream. Store in a desiccator until use.[10]

-

-

Labeling of Live Cells with TCO:

-

Culture cells to the desired confluency.

-

Direct Labeling: Incubate cells with an appropriate concentration of TCO-NHS ester in PBS for 30-60 minutes at room temperature to label cell surface proteins.[10]

-

Antibody-Based Labeling: Incubate cells with a primary antibody targeting a cell surface antigen, followed by a secondary antibody conjugated to TCO.[10]

-

Wash the cells three times with PBS to remove unreacted TCO reagent.[10]

-